(R)-2-(pyridin-3-yl)morpholine
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Overview
Description
®-2-(pyridin-3-yl)morpholine is a chiral compound that features a morpholine ring substituted with a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyridin-3-yl)morpholine typically involves the reaction of morpholine with a pyridine derivative under specific conditions. One common method includes the use of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-2-(pyridin-3-yl)morpholine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-2-(pyridin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
®-2-(pyridin-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(pyridin-3-yl)morpholine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl derivatives: These compounds share a similar pyridine ring structure but differ in their additional fused rings.
Imidazo[1,5-a]pyridine derivatives: These compounds also feature a pyridine ring but have an imidazole ring fused to it.
Uniqueness
®-2-(pyridin-3-yl)morpholine is unique due to its chiral nature and the presence of both a morpholine and pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2R)-2-pyridin-3-ylmorpholine |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2/t9-/m0/s1 |
InChI Key |
PPUJWYHBVHJUKY-VIFPVBQESA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)C2=CN=CC=C2 |
Canonical SMILES |
C1COC(CN1)C2=CN=CC=C2 |
Origin of Product |
United States |
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